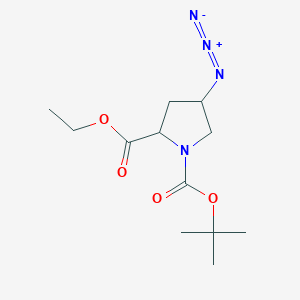![molecular formula C55H81N7O15S B14774541 tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate](/img/structure/B14774541.png)
tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Fmoc-N-amido-PEG4)-N-Biotin-PEG4-t-Boc-Hydrazide is a complex compound that combines several functional groups and linkers. It is primarily used in biochemical and pharmaceutical research due to its unique properties, which include the ability to act as a linker for bioconjugation and drug delivery systems. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group, a polyethylene glycol (PEG) spacer, a biotin moiety, and a tert-butyloxycarbonyl (t-Boc) protected hydrazide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Fmoc-N-amido-PEG4)-N-Biotin-PEG4-t-Boc-Hydrazide involves multiple steps, each requiring specific reagents and conditions:
Fmoc Protection: The initial step involves the protection of the amine group with an Fmoc group. This is typically achieved using Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).
PEGylation: The next step is the attachment of the PEG4 spacer. This is usually done through a nucleophilic substitution reaction where the Fmoc-protected amine reacts with a PEG4 linker.
Biotinylation: The biotin moiety is then introduced through an amide bond formation. This step often involves the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
t-Boc Protection: Finally, the hydrazide group is protected with a t-Boc group using t-Boc anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions.
Purification: Using techniques like column chromatography and recrystallization.
Quality Control: Ensuring the purity and consistency of the final product through analytical methods such as HPLC and NMR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
N-(Fmoc-N-amido-PEG4)-N-Biotin-PEG4-t-Boc-Hydrazide undergoes several types of chemical reactions:
Deprotection: Removal of the Fmoc and t-Boc groups under basic conditions (e.g., piperidine for Fmoc and TFA for t-Boc).
Conjugation: Formation of amide bonds with primary amines using coupling reagents.
Hydrolysis: The hydrazide group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF (dimethylformamide).
t-Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reagents: EDC, NHS, and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products
Deprotected Amine: After Fmoc removal.
Deprotected Hydrazide: After t-Boc removal.
Bioconjugates: When conjugated with biomolecules like peptides or proteins.
Scientific Research Applications
N-(Fmoc-N-amido-PEG4)-N-Biotin-PEG4-t-Boc-Hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein-protein interactions through biotin-streptavidin binding.
Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Utilized in the development of diagnostic assays and biosensors.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Biotin-Streptavidin Interaction: The biotin moiety binds strongly to streptavidin, allowing for the immobilization or detection of biotinylated molecules.
PEG Spacer: Enhances solubility and reduces immunogenicity.
Hydrazide Group: Can form hydrazone bonds with aldehydes and ketones, useful in bioconjugation.
Comparison with Similar Compounds
Similar Compounds
Fmoc-N-amido-PEG4-acid: Lacks the biotin and t-Boc-hydrazide groups.
Fmoc-N-amido-PEG4-amine: Similar structure but without the biotin and t-Boc protection.
Biotin-PEG4-NHS: Contains biotin and PEG4 but lacks the Fmoc and t-Boc groups.
Uniqueness
N-(Fmoc-N-amido-PEG4)-N-Biotin-PEG4-t-Boc-Hydrazide is unique due to its combination of functional groups, making it highly versatile for various bioconjugation and drug delivery applications.
Properties
Molecular Formula |
C55H81N7O15S |
|---|---|
Molecular Weight |
1112.3 g/mol |
IUPAC Name |
tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate |
InChI |
InChI=1S/C55H81N7O15S/c1-55(2,3)77-54(68)60-59-49(64)20-24-69-28-32-73-36-38-75-34-30-71-26-22-61(50(65)15-9-8-14-47-52-45(41-78-47)57-53(67)58-52)23-27-72-31-35-76-39-37-74-33-29-70-25-21-56-48(63)18-19-51(66)62-40-44-12-5-4-10-42(44)16-17-43-11-6-7-13-46(43)62/h4-7,10-13,45,47,52H,8-9,14-15,18-41H2,1-3H3,(H,56,63)(H,59,64)(H,60,68)(H2,57,58,67) |
InChI Key |
IFMIXAJBFNBYMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)C(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide](/img/structure/B14774459.png)
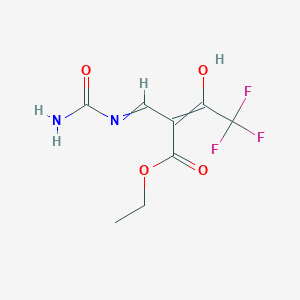

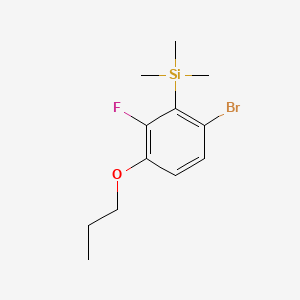
![5-O-benzyl 7a-O-ethyl (7aR)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate](/img/structure/B14774489.png)

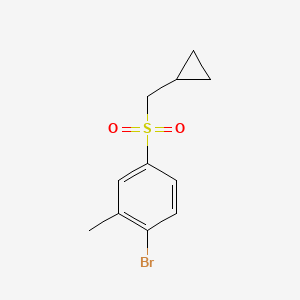

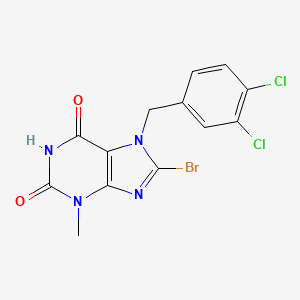
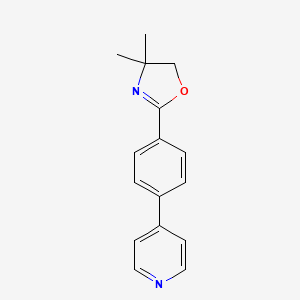
![3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine](/img/structure/B14774529.png)

![(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14774540.png)
